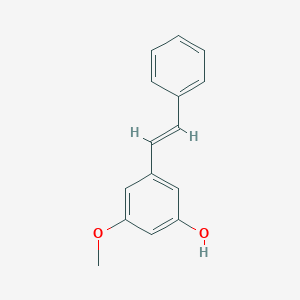

Pinosylvin monomethyl ether

Beschreibung

Pinosylvin methyl ether has been reported in Pinaceae, Pinus pinea, and other organisms with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methoxy-5-[(E)-2-phenylethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIXPWIEOVZVJC-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310494 | |

| Record name | Pinosylvin monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35302-70-6, 5150-38-9 | |

| Record name | Pinosylvin monomethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35302-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinosylvin monomethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035302706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PINOSYLVIN METHYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinosylvin monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-5-[(1E)-2-phenylethenyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pinosylvin Monomethyl Ether: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinosylvin monomethyl ether, a naturally occurring stilbenoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of its primary natural sources, distribution within plant tissues, and quantitative data on its abundance. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and quantification of this compound, and presents a putative signaling pathway for its biosynthesis in response to external stimuli. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this promising natural compound.

Natural Sources and Distribution

This compound is predominantly found in woody plants, particularly within the genus Pinus. Its distribution is not uniform throughout the plant; rather, it is concentrated in specific tissues, playing a role in the plant's defense mechanisms.

Primary Plant Sources

The most significant natural sources of this compound are species of the pine family (Pinaceae). It is biosynthesized as a phytoalexin, a compound produced by plants to defend against pathogens and environmental stress.[1][2]

Key Pinus species identified as sources include:

-

Pinus sylvestris (Scots Pine): The heartwood and knotwood of Scots pine are particularly rich in this compound.[3][4]

-

Pinus nigra (Black Pine): Knotwood extracts of this species have shown significant concentrations of the compound.[3][5]

-

Pinus strobus (Eastern White Pine): Callus cultures of this species have been shown to produce this compound, especially after prolonged culture.[6]

-

Pinus resinosa (Red Pine): The sapwood of red pine produces pinosylvin and its monomethyl ether in response to mechanical damage and fungal infection.[2][7]

-

Pinus densiflora (Korean Red Pine): Twigs of this species have been found to contain derivatives of this compound.[8]

-

Pinus cembra (Swiss Pine): The heartwood of the Swiss pine contains this compound.[9][10]

Tissue-Specific Distribution

The concentration of this compound varies considerably between different parts of the tree.

-

Heartwood: This central, non-living part of the tree trunk generally contains the highest concentrations of this compound, contributing to its natural durability and resistance to decay.[4][11]

-

Knotwood: The dense, dark wood found at the base of branches is another significant reservoir of this compound.[3][12]

-

Sapwood: In healthy, undamaged trees, the living sapwood contains little to no this compound.[7] However, its production can be induced by stressors such as wounding or fungal attack.[2][7]

-

Twigs and Needles: While present, the concentrations in these tissues are generally lower than in the heartwood and knotwood.[8]

Quantitative Data on this compound Content

The following tables summarize the quantitative data for this compound content in various Pinus species and tissues, as reported in the scientific literature. These values can vary depending on factors such as the age of the tree, geographical location, and the specific analytical methods used.

| Plant Species | Tissue | Concentration (mg/g dry weight) | Reference |

| Pinus sylvestris | Knotwood | 33.49 ± 11.83 | [3] |

| Pinus nigra | Knotwood | 31.53 ± 21.13 | [3] |

| Pinus strobus | 3-month-old dark-brown calli | 0.28 | [6] |

Table 1: Concentration of this compound in Various Pinus Species.

| Tree Part | Species | Concentration | Reference |

| Heartwood | Pinus spp. | 1 - 40 mg/g of dry weight | [3] |

| Knotwood | Pinus sylvestris | 22% pinosylvin, 16% this compound of extract | [13] |

| Twigs (Red Pine) | Pinus densiflora | 379.33 mg/100g (PMG derivative) | [8] |

| Twigs (Black Pine) | Pinus nigra | 308.83 mg/100g (PMG derivative) | [8] |

Table 2: Distribution of this compound in Different Tree Parts.

Experimental Protocols

This section provides a detailed methodology for the extraction, isolation, and quantification of this compound from pine wood samples.

Extraction of this compound

This protocol is a composite based on methods described in the literature.[13]

Materials and Equipment:

-

Crushed pine wood (knotwood or heartwood)

-

75% aqueous isopropyl alcohol

-

n-hexane

-

95% ethanol (aq)

-

Pressurized solvent extractor (e.g., Dionex ASE)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Sample Preparation: Grind the air-dried pine wood to a fine powder (e.g., 40-60 mesh).

-

Solvent Extraction (Method 1 - Isopropyl Alcohol): a. Macerate 100 g of the powdered wood in 1 L of 75% aqueous isopropyl alcohol at room temperature with stirring for 24 hours.[14] b. Separate the extract by filtration. c. Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Sequential Solvent Extraction (Method 2 - Hexane and Ethanol): a. Load the powdered wood into an extraction cell of a pressurized solvent extractor. b. Perform an initial extraction with n-hexane to remove lipophilic compounds. c. Subsequently, extract the defatted wood material with 95% aqueous ethanol.[13] d. Evaporate the ethanol from the second extract to yield the crude phenolic extract containing this compound.

Isolation by Flash Chromatography

This protocol is adapted from methodologies for purifying stilbenoids.[15]

Materials and Equipment:

-

Crude extract from the extraction step

-

Flash chromatography system

-

Silica gel column

-

Solvents: Cyclohexane (CX) and Ethyl Acetate (EtOAc)

Procedure:

-

Column Preparation: Pack a flash chromatography column with silica gel and equilibrate with 100% cyclohexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Gradient Elution: Elute the column with a linear gradient starting from 100% cyclohexane and gradually increasing the proportion of ethyl acetate to 100%.

-

Fraction Collection: Collect fractions and monitor the elution of compounds using thin-layer chromatography (TLC) or a UV detector.

-

Compound Identification: Pool the fractions containing the compound of interest and verify its purity using analytical techniques like HPLC or GC-MS.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantitative analysis of this compound. Specific parameters may need to be optimized based on the instrument and column used.[16][17][18][19]

Materials and Equipment:

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

-

Helium (carrier gas)

-

This compound standard

-

Derivatization agent (e.g., BSTFA with TMCS)

-

Anhydrous pyridine

Procedure:

-

Sample and Standard Preparation: a. Accurately weigh a known amount of the dried extract or isolated compound and dissolve it in a known volume of a suitable solvent (e.g., acetone). b. Prepare a series of standard solutions of this compound of known concentrations.

-

Derivatization (for GC analysis): a. Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen. b. Add anhydrous pyridine and the derivatizing agent (e.g., BSTFA with 1% TMCS). c. Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers.

-

GC-MS Analysis: a. Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample or standard into the GC-MS. b. GC Conditions:

- Injector Temperature: 250-300°C

- Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate. c. MS Conditions:

- Ion Source Temperature: 230°C

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Scan Range: m/z 40-500.

-

Quantification: a. Identify the peak corresponding to the TMS-derivative of this compound based on its retention time and mass spectrum. b. Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations. c. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Biosynthesis

The biosynthesis of this compound is a part of the plant's defense response, specifically the phenylpropanoid pathway, and is induced by various biotic and abiotic stressors.

Biosynthetic Pathway

Pinosylvin is synthesized from the precursors cinnamoyl-CoA and malonyl-CoA by the enzyme pinosylvin synthase.[20] Subsequently, pinosylvin is methylated to form this compound by an O-methyltransferase (PMT).[6]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iris.cnr.it [iris.cnr.it]

- 6. Enhanced production of pinosylvin stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural Sources and Pharmacological Properties of Pinosylvin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Changes of Phenolic Compounds in Pine Twigs by Variety, Harvest Season, and Growing Region - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phytochemical Analysis of Pinus cembra Heartwood-UHPLC-DAD-ESI-MSn with Focus on Flavonoids, Stilbenes, Bibenzyls and Improved HPLC Separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. RU2536241C2 - Method for recovering polyphenol stilbene compounds pinosylvin and methylpinosylvin from pine waste - Google Patents [patents.google.com]

- 15. research.abo.fi [research.abo.fi]

- 16. mdpi.com [mdpi.com]

- 17. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. mdpi.com [mdpi.com]

- 20. Pinosylvin - Wikipedia [en.wikipedia.org]

The Biosynthesis of Pinosylvin Monomethyl Ether in Pinus Species: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pinosylvin and its methylated derivative, pinosylvin monomethyl ether, are stilbenoids characteristic of Pinus species, playing crucial roles in the defense mechanisms of these trees, particularly in heartwood durability and as phytoalexins against pathogens.[1][2] Their potent antimicrobial, antioxidant, and anti-inflammatory properties make them compounds of interest for pharmaceutical and biotechnological applications. This document provides an in-depth technical overview of the this compound biosynthesis pathway, presenting key quantitative data, detailed experimental protocols for its study, and visual diagrams of the core metabolic and experimental workflows.

The Core Biosynthesis Pathway

The formation of this compound begins with the general phenylpropanoid pathway and proceeds through a stilbene-specific branch. Unlike the synthesis of resveratrol in plants like grapevine, which uses p-coumaroyl-CoA as a precursor, the pathway in Pinus is notable for its utilization of cinnamoyl-CoA.[3]

The pathway can be dissected into four primary enzymatic steps:

-

Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the deamination of L-phenylalanine to form cinnamic acid.

-

4-Coumarate-CoA Ligase (4CL): Cinnamic acid is then activated by esterification with Coenzyme A to produce cinnamoyl-CoA.

-

Stilbene Synthase (STS) / Pinosylvin Synthase: This is the pivotal enzyme of the pathway. It catalyzes a polyketide synthesis reaction, condensing one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form the characteristic stilbene backbone of pinosylvin (3,5-dihydroxystilbene).[4]

-

Pinosylvin O-Methyltransferase (PMT): The final modification is the methylation of pinosylvin at the 3-hydroxyl group to yield this compound. This reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[4][5] Studies in Pinus sylvestris have identified a specific enzyme, PMT2, which is highly specific for this reaction.[5][6]

The entire pathway is transcriptionally regulated and is significantly upregulated in response to various biotic and abiotic stressors, including fungal infection, nematode attack, UV radiation, and wounding.[3][4][7] This stress-inducible nature underscores its role as a defense compound.

Pathway Visualization

The following diagram illustrates the enzymatic conversions from the core precursors to the final product.

Caption: Core biosynthesis pathway of this compound.

Quantitative Data

The concentration of pinosylvin and its derivatives, along with the kinetic properties of the biosynthetic enzymes, are critical for understanding the pathway's efficiency and regulation. The following tables summarize key quantitative data from published literature.

Table 1: Concentration of Pinosylvin and this compound in Pinus Heartwood

| Compound | Pinus Species | Mean Concentration (mg/g dhw) | Concentration Range (mg/g dhw) | Citation |

| Pinosylvin | Pinus nigra | 17.07 | 1.10 - 48.67 | [1] |

| This compound | Pinus nigra | 40.32 | 4.31 - 92.54 | [1] |

| Pinosylvin | Pinus sylvestris | Not Reported | 2 - 20 | [8] |

| This compound | Pinus sylvestris | 33.49 (± 11.83) | Not Reported | [8] |

| *dhw: dry heartwood weight |

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Pinus Species | Substrate | K_m_ (µM) | V_max_ / k_cat_ | Citation |

| Stilbene Synthase (PDSTS3) | Pinus densiflora | Cinnamoyl-CoA | 0.4 | Not Reported | [1] |

| Stilbene Synthase (PDSTS3) | Pinus densiflora | Malonyl-CoA | 24 | Not Reported | [1] |

| Pinosylvin O-Methyltransferase (PMT) | Various | Pinosylvin | Not Reported | Not Reported |

Note: While the activity and specificity of Pinosylvin O-Methyltransferase have been characterized, specific K_m_ and V_max_ values were not available in the surveyed literature.

Table 3: Gene Expression Regulation

| Gene | Pinus Species | Stressor / Condition | Fold Change | Citation |

| PsSTS (Stilbene Synthase) | Pinus strobus | Pine Wood Nematode Infection | Significantly Enhanced | [7] |

| PsPMT (Pinosylvin O-Methyltransferase) | Pinus strobus | Pine Wood Nematode Infection | Significantly Enhanced | [7] |

| PsSTS (Stilbene Synthase) | Pinus strobus | Methyl Jasmonate (MeJA) | Significantly Enhanced | [9] |

| PsPMT (Pinosylvin O-Methyltransferase) | Pinus strobus | Methyl Jasmonate (MeJA) | Significantly Enhanced | [9] |

Note: While studies confirm significant upregulation of gene expression, specific numerical fold-change values are often presented graphically and vary with time post-treatment. Readers are directed to the cited literature for detailed expression profiles.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and functional analysis of the this compound pathway.

Metabolite Extraction and Quantification via HPLC

This protocol is adapted for the analysis of pinosylvin and its derivatives from pine tissues.

-

Sample Preparation:

-

Collect tissue samples (e.g., heartwood shavings, needles) and immediately freeze in liquid nitrogen.

-

Lyophilize the frozen samples to dryness and then grind into a fine powder using a mortar and pestle or a ball mill.

-

-

Extraction:

-

Weigh approximately 100 mg of dried powder into a microcentrifuge tube.

-

Add 1.5 mL of 80% (v/v) methanol.

-

Vortex thoroughly and sonicate for 30 minutes in a water bath at room temperature.

-

Centrifuge at 13,000 x g for 15 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with another 1.0 mL of 80% methanol to ensure complete extraction.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

Sample Analysis by HPLC-DAD:

-

Re-dissolve the dried extract in 500 µL of mobile phase A (e.g., 0.2% acetic acid in water).

-

Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.2% Acetic Acid in Water.

-

Mobile Phase B: 0.2% Acetic Acid in Acetonitrile.

-

Gradient:

-

0-35 min: 0% to 40% B

-

35-40 min: 40% to 50% B

-

40-50 min: 50% to 100% B

-

50-65 min: Hold at 100% B

-

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

-

Detection: Diode Array Detector (DAD) monitoring at ~305 nm.

-

-

-

Quantification:

-

Prepare a standard curve using authentic standards of pinosylvin and this compound of known concentrations.

-

Calculate the concentration in the original sample based on the peak area from the standard curve and the initial dry weight of the tissue.

-

Pinosylvin O-Methyltransferase (PMT) Enzyme Activity Assay

This protocol describes a method for measuring the in vitro activity of PMT from protein extracts.

-

Protein Extraction:

-

Homogenize fresh or frozen pine tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM DTT, 1 mM EDTA, 5% (w/v) polyvinylpolypyrrolidone).

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Use the supernatant as the crude enzyme extract. Protein concentration should be determined using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay Reaction:

-

Prepare a reaction mixture in a final volume of 200 µL containing:

-

100 mM Tris-HCl, pH 7.5

-

5 mM MgCl₂

-

0.5 mM DTT

-

400 µM S-adenosyl-L-methionine (SAM)

-

50-100 µg of crude protein extract

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the substrate, pinosylvin (e.g., to a final concentration of 60 µM, dissolved in a small volume of DMSO).

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding 20 µL of 4 M HCl.

-

-

Product Extraction and Analysis:

-

Extract the phenolic compounds by adding 200 µL of ethyl acetate, vortexing for 30 seconds, and centrifuging for 5 minutes.

-

Transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the solvent to dryness.

-

Re-dissolve the residue in mobile phase and analyze by HPLC as described in Protocol 4.1 to quantify the formation of this compound.

-

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the transcript levels of key biosynthetic genes.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from pine tissue using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a CTAB-based method, including a DNase I treatment step to remove genomic DNA contamination.

-

Verify RNA integrity using gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Primer Design: Design primers for target genes (STS, PMT) and a stable reference gene (e.g., Actin, GAPDH) to amplify products of 100-200 bp. Note: Specific primer sequences for P. strobus are available in the supplementary materials of Hwang et al., 2021.

-

Reaction Setup: Prepare a 20 µL reaction mix containing:

-

10 µL 2x SYBR Green Master Mix

-

1 µL of each forward and reverse primer (10 µM stock)

-

2 µL of diluted cDNA template (e.g., 1:10 dilution)

-

6 µL of nuclease-free water

-

-

Thermal Cycling Conditions (Example for P. strobus):

-

Initial Denaturation: 95°C for 15 min

-

40 Cycles:

-

94°C for 15 s

-

60°C for 30 s

-

72°C for 30 s

-

-

Melt Curve Analysis: Perform to verify the specificity of the amplified product.

-

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values for each reaction.

-

Determine the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for analyzing gene expression and metabolite levels.

Caption: A typical experimental workflow for stilbenoid analysis.

References

- 1. A Pinus strobus transcription factor PsbHLH1 activates the production of pinosylvin stilbenoids in transgenic Pinus koraiensis calli and tobacco leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosoil.ru [biosoil.ru]

- 3. Transcriptomic Analysis Reveals Novel Regulators of the Scots Pine Stilbene Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular cloning and functional expression of a stress-induced multifunctional O-methyltransferase with pinosylvin methyltransferase activity from Scots pine (Pinus sylvestris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The O-methyltransferase PMT2 mediates methylation of pinosylvin in Scots pine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced production of pinosylvin stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Pinosylvin Monomethyl Ether

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound (PME). The information is curated for researchers, scientists, and professionals in drug development, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound, systematically named 3-methoxy-5-[(E)-2-phenylethenyl]phenol, is a stilbenoid, a class of natural phenolic compounds.[1] It is a methylated derivative of pinosylvin, another well-known stilbenoid.[1] The chemical structure of PME features a trans-stilbene core with a methoxy group and a hydroxyl group on one of the phenyl rings.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-methoxy-5-[(E)-2-phenylethenyl]phenol[1] |

| CAS Number | 35302-70-6[2] |

| Molecular Formula | C₁₅H₁₄O₂[1] |

| Molecular Weight | 226.27 g/mol [1] |

| SMILES | COC1=CC(=CC(=C1)O)/C=C/C2=CC=CC=C2[1] |

| InChI | InChI=1S/C15H14O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7+[1] |

| InChIKey | JVIXPWIEOVZVJC-BQYQJAHWSA-N[1] |

Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 119 - 121 °C | [3] |

| 120 °C | [4] | |

| Appearance | Off-White Solid | [3] |

| Solubility | Slightly soluble in Benzene, DMSO, Methanol, and Pyridine. | [3] |

| XlogP (Predicted) | 3.8 | [5] |

Natural Sources and Biosynthesis

This compound is primarily found in the heartwood of trees belonging to the Pinaceae family, such as Pinus sylvestris (Scots pine).[4][6] It acts as a phytoalexin, being produced in response to stressors like fungal infections, physical damage, and UV radiation.[4][7] The biosynthesis of its parent compound, pinosylvin, involves the enzyme pinosylvin synthase, which catalyzes the reaction between cinnamoyl-CoA and malonyl-CoA.[7] Pinosylvin is then methylated to form this compound.

Biological Activities and Pharmacological Properties

This compound exhibits a range of biological activities, making it a compound of interest for pharmaceutical and agricultural applications.[1]

Antifungal Activity

PME has demonstrated significant antifungal effects against various fungi.[8] Its mechanism of action involves binding to the cell membrane phospholipids, which leads to increased permeability, decreased fluidity, and ultimately cell lysis.[8]

Table of Antifungal Activity

| Fungal Species | Activity Metric | Value | Source(s) |

| Aspergillus flavus | Strong inhibition | - | [8] |

| White rot fungi (Trametes versicolor, Phanerochaete chrysosporium) | Significant antifungal effects | - | [9] |

| Brown-rot fungi (Neolentinus lepideus, Gloeophyllum trabeum, Postia placenta) | Significant antifungal effects | - | [9] |

Antibacterial Activity

PME has shown antibacterial effects against a variety of bacteria.[10]

Table of Antibacterial Activity

| Bacterial Species | Activity Metric (MIC) | Value (µg/mL) | Source(s) |

| Staphylococcus aureus | MIC | 250 | [10] |

| Escherichia coli | MIC | 250 | [10] |

Cytotoxic and Anticancer Activity

This compound has demonstrated cytotoxicity against several cancer cell lines.[11] Its anticancer effects are linked to the modulation of multiple signaling pathways that regulate cell proliferation, migration, and invasion.

Table of Cytotoxic Activity

| Cell Line | Cancer Type | Activity Metric (IC₅₀) | Value (µM) | Source(s) |

| A549 | Human Lung Carcinoma | IC₅₀ | 25.4 | [11] |

| DLD-1 | Human Colorectal Adenocarcinoma | IC₅₀ | 20.1 | [11] |

| WS1 | Human Fibroblast (Normal) | IC₅₀ | 34.3 | [11] |

Anti-inflammatory Activity

PME has been shown to possess anti-inflammatory properties.[3] It can reduce the production of pro-inflammatory mediators.

Mechanism of Action and Signaling Pathways

This compound and its parent compound, pinosylvin, exert their biological effects by modulating key cellular signaling pathways.

Inhibition of the JAK/STAT Signaling Pathway

Pinosylvin has been shown to inhibit the JAK/STAT signaling pathway, which is crucial for cytokine-mediated inflammatory responses.[12] It downregulates the phosphorylation of JAK2 and STAT3, thereby reducing the expression of pro-inflammatory genes.[12]

Modulation of the ERK/MAPK Signaling Pathway

Pinosylvin has been found to suppress the invasion and migration of cancer cells by inhibiting the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Isolation from Pine Wood

This protocol describes a general method for the extraction and isolation of PME from pine wood, such as Pinus sylvestris.[14][15]

Workflow for Extraction and Isolation

References

- 1. chembk.com [chembk.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. research.abo.fi [research.abo.fi]

- 4. This compound | C15H14O2 | CID 5281719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. research.abo.fi [research.abo.fi]

- 6. This compound (Standard)_TargetMol [targetmol.com]

- 7. Pinosylvin [drugfuture.com]

- 8. mdpi.com [mdpi.com]

- 9. broadpharm.com [broadpharm.com]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. atcc.org [atcc.org]

- 12. Natural Sources and Pharmacological Properties of Pinosylvin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RU2536241C2 - Method for recovering polyphenol stilbene compounds pinosylvin and methylpinosylvin from pine waste - Google Patents [patents.google.com]

Spectroscopic Profile of Pinosylvin Monomethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pinosylvin monomethyl ether (3-methoxy-5-[(E)-2-phenylethenyl]phenol), a naturally occurring stilbenoid with a range of biological activities. The information presented herein is intended to support researchers in the identification, characterization, and further development of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This data is crucial for the unambiguous identification and structural elucidation of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic compounds by providing information about the number, environment, and connectivity of hydrogen atoms.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

Note: While multiple sources confirm the use of ¹H NMR for the identification of this compound, specific chemical shift and coupling constant data were not available in the provided search results. Researchers should refer to dedicated chemical databases or publications detailing its synthesis or isolation for this information.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | Data not available in search results |

Note: As with ¹H NMR data, specific ¹³C NMR chemical shifts for this compound were not explicitly found in the search results. This information is typically reported in conjunction with ¹H NMR data in characterization studies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis. This compound has a molecular formula of C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol .

| m/z | Relative Intensity (%) | Assignment |

| 226 | Data not available | [M]⁺ (Molecular Ion) |

| Further fragmentation data not available | Data not available | Fragment Ions |

Note: High-resolution mass spectrometry (HR-ESI-MS) has been used to confirm the molecular formula of this compound.[1][2] Gas chromatography-mass spectrometry (GC-MS) is also a common technique for its identification in natural extracts.[3][4] Detailed fragmentation patterns would require analysis of the mass spectrum from a specific instrument.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Absorption Band (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | Data not available in search results | Functional Group Vibrations |

Note: Although FTIR spectroscopy has been mentioned in the context of analyzing extracts containing this compound, specific absorption bands for the pure compound were not found in the search results.[5] Expected characteristic bands would include those for O-H stretching (for the phenolic hydroxyl group), C-H stretching (aromatic and vinylic), C=C stretching (aromatic and vinylic), and C-O stretching (ether and phenol).

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data comparison. The following outlines general methodologies that would be employed for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters: Standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of protons, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Parameters: A proton-decoupled ¹³C NMR spectrum would be acquired. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

Mass Spectrometry (MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS): For analysis of this compound in a mixture, a gas chromatograph coupled to a mass spectrometer would be used.

-

Sample Preparation: The sample would be dissolved in a volatile solvent (e.g., methanol, dichloromethane).

-

GC Conditions: A suitable capillary column (e.g., DB-5ms) would be used. The oven temperature program would be optimized to achieve good separation of the components in the mixture. The injector and transfer line temperatures would be set appropriately (e.g., 250-300 °C).

-

MS Conditions: Electron ionization (EI) at 70 eV is a common method. The mass analyzer would scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

-

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): For accurate mass determination and molecular formula confirmation of the pure compound.

-

Sample Preparation: The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ESI source.

-

MS Conditions: The analysis would be performed in either positive or negative ion mode to determine the exact mass of the molecular ion.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.

-

Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum would be collected and subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced production of pinosylvin stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Pinosylvin Monomethyl Ether: A Technical Guide to its Discovery and Historical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinosylvin monomethyl ether, a naturally occurring stilbenoid, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of the discovery and historical research surrounding this compound, offering valuable insights for researchers, scientists, and professionals in drug development. From its initial isolation from pine heartwood to early investigations into its bioactivity, this document traces the scientific journey that has laid the foundation for current research. We will delve into the experimental methodologies that were pivotal in its characterization, present key quantitative data from historical studies, and visualize the elucidated signaling pathways and experimental workflows.

Discovery and Early Isolation

The story of this compound is intrinsically linked to the study of pine tree heartwood extractives. The parent compound, pinosylvin, was first isolated in 1939 by the Swedish chemist Holger Erdtman from the heartwood of Scots pine (Pinus sylvestris)[1]. Subsequent research by Erdtman and others in the following decades led to the identification of its naturally occurring derivative, this compound.

Early research in the 1960s by Erik Jorgensen was instrumental in understanding the biosynthesis of these compounds. Jorgensen's work demonstrated that the formation of both pinosylvin and this compound in the sapwood of red pine (Pinus resinosa) could be induced by mechanical injury, fungal infection, or desiccation[1]. This pivotal research established their role as phytoalexins, compounds produced by plants in response to stress, and opened the door for further investigation into their biological significance.

Historical Experimental Protocols

The methodologies employed in the early research of this compound were foundational to the field of natural product chemistry. While lacking the sophistication of modern analytical techniques, these protocols were meticulously executed and provided the first crucial data on the compound's existence and properties.

Extraction from Pine Heartwood (circa 1940s-1960s)

-

Sample Preparation: Heartwood from Pinus species was air-dried and mechanically ground into a fine powder or small chips to increase the surface area for extraction.

-

Solvent Extraction: The wood powder was then subjected to exhaustive extraction with a non-polar organic solvent, commonly acetone or ethanol, using a Soxhlet apparatus. This process allowed for the continuous extraction of the desired compounds from the solid matrix.

-

Solvent Removal: The resulting extract, rich in phenolic compounds, was concentrated by evaporating the solvent under reduced pressure.

-

Purification: The crude extract was then subjected to further purification steps, which in the early days often involved precipitation and recrystallization to isolate the pinosylvin derivatives.

Induction of Pinosylvin and its Monomethyl Ether in Sapwood (Jorgensen, 1961)

Jorgensen's experiments to induce the formation of these stilbenoids in pine sapwood were elegantly simple yet highly informative:

-

Mechanical Wounding: The bark and cambium of living red pine (Pinus resinosa) trees were mechanically damaged.

-

Incubation: The wounded areas were then allowed to incubate under conditions that promoted a slow drying process (desiccation).

-

Sample Collection: After a designated period, the wood tissue surrounding the wound was harvested.

-

Extraction and Analysis: The collected wood samples were then extracted using a suitable solvent, and the presence of pinosylvin and this compound was determined.

Early Analytical Techniques: Paper Chromatography (circa 1960s)

Paper chromatography was a key analytical tool in the mid-20th century for separating and identifying compounds in a mixture. While the exact solvent systems used by Jorgensen are not detailed in readily available literature, a general procedure for the analysis of phenolic compounds like this compound would have been as follows:

-

Sample Application: A concentrated spot of the wood extract was applied to a strip of chromatography paper.

-

Development: The paper was then suspended in a sealed chamber containing a specific solvent system (the mobile phase). The solvent would migrate up the paper by capillary action, carrying the components of the extract with it at different rates depending on their polarity and solubility.

-

Visualization: After development, the separated compounds were visualized, often by spraying the paper with a chromogenic reagent that reacts with phenols to produce colored spots. The position of these spots (Rf value) could then be compared to known standards for identification.

Quantitative Data from Historical Research

Early quantitative analysis of this compound was challenging. However, with the advent of more advanced analytical techniques in the latter half of the 20th century, researchers began to quantify its concentration in various pine species. The following tables summarize some of this historical and more recent quantitative data.

| Plant Source | Plant Part | This compound Content (mg/g dry weight) | Analytical Method | Reference |

| Pinus nigra | Heartwood | 40.32 ± 15.55 | qNMR | (Not explicitly cited in provided text) |

| Pinus sylvestris | Heartwood | Not specified | GC-FID, GC-MS | [1] |

| Pinus densiflora | Wood | Present (qualitative) | Not specified | [2] |

| Pinus resinosa | Sapwood (induced) | Present (qualitative) | Paper Chromatography | [1] |

| Biological Activity | Test System | IC50 / EC50 / Inhibition | Reference |

| Antifungal (against Plasmopara viticola) | In vitro | IC50 (zoospore mobility) = 34 µM | [2] |

| Antifungal (against Plasmopara viticola) | In vitro | IC50 (mildew development) = 23 µM | [2] |

| Anti-inflammatory (IL-6 inhibition) | LPS-stimulated RAW 264.7 cells | IC50 = 32.1 µM | [3][4] |

| Anti-inflammatory (MCP-1 inhibition) | LPS-stimulated RAW 264.7 cells | IC50 = 38.7 µM | [3][4] |

Signaling Pathways and Mechanisms of Action

Historical research laid the groundwork for understanding the biological activities of this compound. More recent studies have elucidated some of the underlying molecular mechanisms, particularly in the context of its anti-inflammatory and antifungal properties.

Anti-Inflammatory Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary mechanisms involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.

References

Pinosylvin Monomethyl Ether: A Core Component of Plant Defense

An In-depth Technical Guide for Researchers and Drug Development Professionals

Pinosylvin monomethyl ether (PME), a stilbenoid phytoalexin, is a pivotal molecule in the sophisticated defense arsenal of many plants, particularly within the Pinaceae family. As a pre-infectious toxin, it provides a crucial barrier against a wide array of biotic and abiotic threats. This technical guide delves into the biosynthesis, mechanism of action, and experimental evaluation of PME, offering a comprehensive resource for its study and potential application in drug development and agriculture.

Biosynthesis and Elicitation of this compound

Pinosylvin and its derivatives are classified as phytoalexins, antimicrobial compounds synthesized by plants in response to environmental stressors.[1] The production of PME is not constitutive in healthy, undamaged sapwood but is induced by various stimuli.[2]

Biosynthetic Pathway: The synthesis of PME begins with the general phenylpropanoid pathway. The amino acid L-phenylalanine serves as the primary precursor. The pathway proceeds through the formation of cinnamic acid and its CoA-ligated form, cinnamoyl-CoA. The key enzyme, stilbene synthase (STS) , catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinosylvin. Subsequently, the enzyme pinosylvin O-methyltransferase (PMT) facilitates the methylation of a hydroxyl group on the pinosylvin molecule to yield this compound.[3][4]

Elicitation: The synthesis of PME is triggered by a range of biotic and abiotic factors, highlighting its role as a stress-responsive defense compound.

-

Biotic Elicitors: Fungal infections, penetration by pathogens, and infestation by nematodes, such as the pinewood nematode (Bursaphelenchus xylophilus), are potent inducers of PME accumulation.[1][3][5] The presence of PME is strongly correlated with resistance to these pathogens.[3][6]

-

Abiotic Elicitors: Mechanical wounding, desiccation, UV radiation, and ozone exposure also stimulate the production of pinosylvin and PME.[1][2][3] The formation occurs in living cells that are dying slowly as a result of these stressors.[2][7] Plant hormones such as ethylene and methyl jasmonate (MeJA) are also known to induce the expression of genes involved in the stilbene pathway.[3][8]

Mechanism of Action in Plant Defense

PME exhibits a broad spectrum of activity against various plant pathogens. Its primary mechanism involves the disruption of cellular integrity and function.

-

Antifungal Activity: PME demonstrates significant efficacy against a range of fungal pathogens, including white-rot and brown-rot fungi.[5][9] The proposed mechanism involves binding to the cell membrane phospholipids of the fungus.[10] This interaction increases the permeability and decreases the fluidity of the membrane, leading to the lysis of the cell membrane, leakage of intracellular contents, and eventual cell death, a phenotype resembling cell wall autolysis.[10] PME also effectively inhibits the germination of fungal spores.[10]

-

Nematicidal Activity: PME and related stilbenes are highly toxic to nematodes. The accumulation of PME and dihydrothis compound in Pinus strobus is a direct response to infection by the pinewood nematode and is a key factor in the tree's resistance.[3][6][11]

-

Antibacterial and Antifeedant Activity: PME contributes to the general defense against bacteria and insects.[6][12] The mechanism against bacteria is also believed to involve membrane damage.[5][12] While often less potent than its precursor, pinosylvin, its presence contributes to the overall defensive chemical barrier of the plant.[13]

Quantitative Data on Efficacy

The biological activity of PME has been quantified against several pathogens. The data below is compiled from various studies to provide a comparative overview.

| Compound | Target Organism | Assay Type | Efficacy Metric (EC50 / IC50 / Inhibition) | Reference |

| This compound | Aspergillus flavus | Antifungal Activity | Strongest inhibitor among six tested stilbenes | [10] |

| This compound | Trametes versicolor (White-rot) | Mycelial Growth Inhibition | Effective growth reduction at 0.1% & 1.0% | [7] |

| This compound | P. chrysosporium (White-rot) | Mycelial Growth Inhibition | Effective growth reduction at 0.1% & 1.0% | [7] |

| This compound | Postia placenta (Brown-rot) | Mycelial Growth Inhibition | Statistically significant growth inhibition | [7] |

| This compound | Bursaphelenchus xylophilus | Nematicidal Activity | Identified as a primary nematicidal substance | [6] |

| Pinosylvin (for comparison) | Sclerotinia homoeocarpa | Mycelial Growth Inhibition | EC50: 8.426 µg/mL | [5][14] |

| Pinosylvin (for comparison) | Rhizoctonia solani AG2-2IV | Mycelial Growth Inhibition | EC50: 39.696 µg/mL | [5][14] |

| Pinosylvin (for comparison) | Plasmopara viticola | Zoospore Mobility | IC50: 34 µM | [5] |

| Pinosylvin (for comparison) | Plasmopara viticola | Mildew Development | IC50: 23 µM | [5] |

EC50: Effective concentration for 50% inhibition. IC50: Inhibitory concentration for 50% inhibition.

Experimental Protocols

Reproducible and standardized methodologies are critical for the study of PME. The following sections detail common protocols for its extraction, quantification, and biological evaluation.

This workflow outlines the process of isolating and measuring the concentration of PME from plant tissue, typically pine heartwood or knots.

Methodology:

-

Sample Preparation: Wood samples are milled into a fine powder to increase the surface area for extraction.

-

Extraction: Accelerated Solvent Extraction (ASE) or Soxhlet extraction is commonly employed.

-

Solvent: Acetone, ethanol, or a mixture of a polar organic solvent with water (e.g., 95:5 acetone:water or aqueous isopropyl alcohol) is used.[15]

-

Procedure: The wood powder is extracted under elevated temperature and pressure (for ASE) or refluxed for several hours (for Soxhlet).

-

-

Solvent Removal: The solvent from the resulting extract is removed under reduced pressure using a rotary evaporator.

-

Purification (Optional): For isolating pure PME, open column chromatography may be performed.[7]

-

Quantification: The concentration of PME in the crude or purified extract is determined using analytical chromatography.

-

Instrumentation: Gas Chromatography with a Flame Ionization Detector (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods.[5][16] High-Performance Liquid Chromatography (HPLC) is also used.[17]

-

Analysis: The peak area of PME is compared against a calibration curve generated from a pure standard to determine its concentration, often expressed as mg/g of dry wood.[16]

-

References

- 1. Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Enhanced production of pinosylvin stilbene with aging of Pinus strobus callus and nematicidal activity of callus extracts against pinewood nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Pinus strobus transcription factor PsbHLH1 activates the production of pinosylvin stilbenoids in transgenic Pinus koraiensis calli and tobacco leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Sources and Pharmacological Properties of Pinosylvin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 8. Transcriptomic Analysis Reveals Novel Regulators of the Scots Pine Stilbene Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological and Pharmacological Properties of Pinosylvin | Encyclopedia MDPI [encyclopedia.pub]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | A Pinus strobus transcription factor PsbHLH1 activates the production of pinosylvin stilbenoids in transgenic Pinus koraiensis calli and tobacco leaves [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. RU2536241C2 - Method for recovering polyphenol stilbene compounds pinosylvin and methylpinosylvin from pine waste - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Screening the Biological Activity of Pinosylvin Monomethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinosylvin monomethyl ether (PME), a naturally occurring stilbenoid found predominantly in the heartwood of pine species, has emerged as a compound of significant interest in the field of drug discovery. Structurally similar to resveratrol, PME has demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antifungal properties. This technical guide provides a comprehensive overview of the screening methodologies and quantitative data associated with the biological activities of PME, intended to serve as a resource for researchers and professionals in drug development.

Anticancer Activity

This compound has shown promising cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Quantitative Data: Anticancer Activity

| Cell Line | Cancer Type | Assay | Endpoint | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | MTT Assay | Cytotoxicity | 6.2 ± 1.2 | [1] |

| DLD-1 | Colorectal Adenocarcinoma | Not Specified | Cytotoxicity | 20.1 | |

| A549 | Lung Cancer | Not Specified | Cytotoxicity | 25.4 | |

| WS1 | Healthy Fibroblast | Not Specified | Cytotoxicity | 34.3 |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound (PME)

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of PME in complete growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the PME dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of PME that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Signaling Pathway: Anticancer Mechanism

While the precise signaling pathways for this compound are still under investigation, related stilbenoids like pinosylvin are known to interfere with key cancer-related pathways.

Figure 1: Simplified representation of PME's effect on cancer cells.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity

| Cell Line | Mediator | Assay | Endpoint | EC50 (µM) | Reference |

| Activated Macrophages | Nitric Oxide (NO) Production | Griess Assay | Inhibition | 8 | [2] |

| Activated Macrophages | iNOS Expression | Western Blot | Inhibition | 12 | [2] |

Experimental Protocol: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol describes the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

This compound (PME)

-

RAW 264.7 macrophage cell line

-

Complete growth medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of PME for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of inhibition of NO production by PME compared to the LPS-stimulated control.

Signaling Pathway: Anti-inflammatory Mechanism

Figure 2: PME inhibits LPS-induced inflammatory pathway.

Antifungal Activity

This compound has demonstrated a broad spectrum of antifungal activity against various fungal strains.

Quantitative Data: Antifungal Activity

While specific MIC values for a wide range of fungi are not extensively documented, studies have shown its potent activity. For instance, among six stilbenes, this compound showed the strongest activity against Aspergillus flavus.[3] It has also shown significant effects against white and brown-rot fungi.[1][4]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

This compound (PME)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

-

Compound Dilution: Perform serial twofold dilutions of PME in RPMI-1640 medium in the wells of a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of PME that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the absorbance.

Antioxidant and Neuroprotective Activities

While pinosylvin has been more extensively studied for its antioxidant and neuroprotective effects, this compound is also believed to possess these properties. Further research is needed to quantify these activities specifically for PME.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to assess antioxidant activity.

Materials:

-

This compound (PME)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Spectrophotometer

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: Add various concentrations of PME to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of PME required to scavenge 50% of the DPPH radicals, can be determined.

Experimental Workflow: General Screening

Figure 3: General workflow for biological activity screening.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities. This guide provides a foundational understanding of the methods used to screen these activities and summarizes the available quantitative data. While significant potential has been identified, further in-depth studies are required to fully elucidate the mechanisms of action and to establish a comprehensive biological activity profile, particularly in the areas of neuroprotection and antioxidation. The provided protocols and data serve as a valuable starting point for researchers aiming to explore the therapeutic potential of this intriguing stilbenoid.

References

An In-depth Technical Guide to the Solubility of Pinosylvin Monomethyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pinosylvin monomethyl ether, a naturally occurring stilbenoid with significant therapeutic potential. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a strong foundational understanding of its qualitative solubility and presents detailed experimental protocols for researchers to determine quantitative solubility in their own laboratory settings.

Introduction to this compound

This compound, a derivative of pinosylvin, is a stilbenoid found in the heartwood of various pine species. It has garnered considerable interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. Understanding its solubility in various organic solvents is a critical first step in the development of effective formulations for preclinical and clinical research.

Qualitative Solubility of this compound

Based on available literature, the solubility of this compound in common organic solvents can be qualitatively summarized. It is generally described as being slightly soluble in several organic solvents. One source also indicates its solubility in methanol and glacial acetic acid, and that it is more soluble in benzene than its parent compound, pinosylvin[1][2].

Table 1: Qualitative Solubility of this compound

| Organic Solvent | Qualitative Solubility |

| Benzene | Slightly Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Methanol | Soluble, Slightly Soluble[1][2] |

| Pyridine | Slightly Soluble[1] |

| Glacial Acetic Acid | Soluble[2] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental protocols are essential. The following sections detail two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the this compound.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility (g/L) = Mass of dissolved solute (g) / Volume of solvent used (L)

-

Solubility (mol/L) = (Mass of dissolved solute (g) / Molar mass of this compound) / Volume of solvent used (L)

-

The HPLC method is a more sensitive and accurate technique for determining solubility, especially for compounds that are sparingly soluble or available in small quantities. This method involves analyzing the concentration of the solute in a saturated solution using a calibrated HPLC system.

Methodology:

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution of this compound in the chosen organic solvent.

-

-

Sample Preparation for HPLC Analysis:

-

After reaching equilibrium, centrifuge the saturated solution at a high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant and dilute it with a suitable solvent (usually the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.

-

Column: A C18 reversed-phase column is commonly used for the analysis of stilbenoids.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used. The exact ratio should be optimized to achieve good separation and peak shape.

-

Detection: this compound can be detected by its UV absorbance, typically around 300-310 nm.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

-

Calculation of Solubility:

-

Inject the diluted sample of the saturated solution into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor. This concentration represents the solubility of this compound in the tested solvent.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for HPLC-based Solubility Determination.

Conclusion

References

Pinosylvin Monomethyl Ether: An In-depth Technical Guide on Stability Under Light and Temperature Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinosylvin monomethyl ether (PsMME), a naturally occurring stilbenoid found predominantly in the heartwood of Pinaceae family trees, has garnered significant scientific interest. Its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects, position it as a promising candidate for therapeutic applications. However, the successful development of any pharmaceutical agent hinges on a thorough understanding of its stability under various environmental stressors. This technical guide provides a comprehensive overview of the stability of this compound when subjected to light and temperature stress, offering critical insights for formulation development, manufacturing, and storage.

Core Stability Profile

This compound is susceptible to degradation when exposed to both thermal and photolytic stress. Thermal stress can induce chemical transformations, while exposure to ultraviolet (UV) radiation is a significant liability, leading to photodegradation. Understanding the kinetics and pathways of this degradation is crucial for preserving the compound's integrity and therapeutic efficacy.

Data on Light and Temperature Stability

The following tables summarize the available quantitative and qualitative data on the stability of this compound under various stress conditions.

Table 1: Thermal Stability of this compound

| Stress Condition | Observation | Analytical Method | Reference |

| Steam Sterilization (20 min) followed by Oven Drying (24h) | Amount of phenolic compounds, including PsMME, decreased by more than half. | Chromatography | [1] |

| Heat Treatment (80°C, 90°C, 100°C) | Induced chemical reactions such as dehydrogenation, oxidation, and isomerization. | UHPLC-DAD-MS, DSC, TGA | [2] |

| Thermogravimetric Analysis (TGA) | Susceptible to thermal degradation; decomposes differently than flavonoids. | TGA | [1] |

Table 2: Photostability of this compound

| Stress Condition | Observation | Analytical Method | Reference |

| UV Radiation (125 W source, 30 min) | Susceptible to photodegradation. | GC-FID, GC-MS | [2][3] |

| UV Radiation (125 W source, 30 min) with Nanocarrier | Mesoporous polydopamine nanoparticles (MPDA) provided up to 90% protection against UV-induced degradation. | GC-FID, GC-MS | [2][3] |

| UV and Fluorescent Light (General Stilbenes) | Induces trans- to cis-isomerization and intramolecular cyclization to form phenanthrene structures. | HPLC, GC, UV, MS, NMR | [4] |

Potential Degradation Pathways

While specific degradation products of this compound under stress have not been fully elucidated in the reviewed literature, the degradation of stilbenoids, in general, follows known chemical transformation pathways.

Photodegradation Pathway

Exposure to UV light is known to induce two primary photochemical reactions in stilbenes: a reversible trans-cis isomerization and an irreversible photocyclization to form dihydrophenanthrene intermediates, which can then be oxidized to the corresponding phenanthrene.

Thermal Degradation Reactions

At elevated temperatures, this compound can undergo several reactions, including oxidation, dehydrogenation, and isomerization[2]. These transformations can lead to a variety of degradation products, altering the compound's purity and activity.

Experimental Protocols

Detailed experimental protocols are essential for reproducible stability studies. The following sections outline methodologies for assessing the stability of this compound under light and temperature stress, based on published research and ICH guidelines.

Forced Photodegradation Study (as per ICH Q1B)

This protocol is designed to evaluate the intrinsic photostability of this compound.

-

Sample Preparation:

-